molecular formula C14H13N3O B3929043 3-(2-Ethynyl-2-methylaziridin-1-yl)-2-methylquinazolin-4-one

3-(2-Ethynyl-2-methylaziridin-1-yl)-2-methylquinazolin-4-one

Cat. No.: B3929043
M. Wt: 239.27 g/mol
InChI Key: GBPPCUJFVCFJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethynyl-2-methylaziridin-1-yl)-2-methylquinazolin-4-one is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethynyl group, a methylaziridinyl group, and a quinazolinone core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethynyl-2-methylaziridin-1-yl)-2-methylquinazolin-4-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes:

    Formation of the Quinazolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.

    Addition of the Methylaziridinyl Group: This step may involve the reaction of an aziridine derivative with the intermediate compound, often under basic conditions to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethynyl-2-methylaziridin-1-yl)-2-methylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

3-(2-Ethynyl-2-methylaziridin-1-yl)-2-methylquinazolin-4-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethynyl-2-methylaziridin-1-yl)-2-methylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The ethynyl and aziridinyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological activity. The quinazolinone core is known to interact with various proteins, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Ethynyl-2-methylaziridin-1-yl)-2-methyl-3,4-dihydroquinazolin-4-one: A closely related compound with a similar structure but differing in the degree of saturation.

    2-Methylquinazolin-4-one: Lacks the ethynyl and aziridinyl groups, making it less reactive.

    3-(2-Methylaziridin-1-yl)-2-methylquinazolin-4-one: Similar but without the ethynyl group, affecting its chemical properties.

Uniqueness

3-(2-Ethynyl-2-methylaziridin-1-yl)-2-methylquinazolin-4-one is unique due to the presence of both the ethynyl and aziridinyl groups, which confer distinct reactivity and potential biological activity

Properties

IUPAC Name

3-(2-ethynyl-2-methylaziridin-1-yl)-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-4-14(3)9-16(14)17-10(2)15-12-8-6-5-7-11(12)13(17)18/h1,5-8H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPPCUJFVCFJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N3CC3(C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Ethynyl-2-methylaziridin-1-yl)-2-methylquinazolin-4-one
Reactant of Route 2
3-(2-Ethynyl-2-methylaziridin-1-yl)-2-methylquinazolin-4-one
Reactant of Route 3
Reactant of Route 3
3-(2-Ethynyl-2-methylaziridin-1-yl)-2-methylquinazolin-4-one
Reactant of Route 4
3-(2-Ethynyl-2-methylaziridin-1-yl)-2-methylquinazolin-4-one
Reactant of Route 5
3-(2-Ethynyl-2-methylaziridin-1-yl)-2-methylquinazolin-4-one
Reactant of Route 6
Reactant of Route 6
3-(2-Ethynyl-2-methylaziridin-1-yl)-2-methylquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.